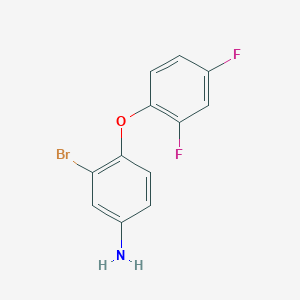

3-Bromo-4-(2,4-difluorophenoxy)aniline

Description

Properties

IUPAC Name |

3-bromo-4-(2,4-difluorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrF2NO/c13-9-6-8(16)2-4-11(9)17-12-3-1-7(14)5-10(12)15/h1-6H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXSXEXXLNMKGBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Br)OC2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(2,4-difluorophenoxy)aniline typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromoaniline and 2,4-difluorophenol.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Coupling Reaction: The 3-bromoaniline is reacted with 2,4-difluorophenol in the presence of a coupling agent such as copper(I) iodide to form the desired product.

Industrial Production Methods: Industrial production of 3-Bromo-4-(2,4-difluorophenoxy)aniline follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-(2,4-difluorophenoxy)aniline undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The aniline group can undergo oxidation to form nitro derivatives or reduction to form amine derivatives.

Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Oxidation Products: Nitro derivatives of the aniline group.

Reduction Products: Amine derivatives of the aniline group.

Scientific Research Applications

3-Bromo-4-(2,4-difluorophenoxy)aniline has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(2,4-difluorophenoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogs and their distinguishing features are summarized below:

Key Insights :

- Electron Effects: The difluorophenoxy group in the target compound offers moderate electron-withdrawing effects compared to the stronger -CF₃ group in 4-Bromo-3-(trifluoromethyl)aniline .

- Reactivity : Bromine at C3 allows Suzuki or Ullmann couplings, whereas iodine in 3-Bromo-5-fluoro-4-iodoaniline facilitates nucleophilic aromatic substitution .

Physicochemical Properties

Limited data are available for the target compound, but comparisons can be inferred from analogs:

Notable Trends:

- Higher molecular weight correlates with increased lipophilicity in the target compound compared to analogs.

- Substitution patterns influence solubility; halogenated phenoxy groups reduce aqueous solubility .

Biological Activity

3-Bromo-4-(2,4-difluorophenoxy)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its molecular characteristics, biological interactions, and potential therapeutic applications, particularly in oncology and antimicrobial research.

Molecular Structure and Properties

3-Bromo-4-(2,4-difluorophenoxy)aniline has the molecular formula and a molecular weight of approximately 305.56 g/mol. The compound features a bromine atom and two fluorine atoms on a phenoxy group attached to an aniline structure, which enhances its solubility and bioactivity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₉BrF₂N |

| Molecular Weight | 305.56 g/mol |

| Solubility | Water-soluble (as hydrochloride) |

Anticancer Properties

Research indicates that 3-Bromo-4-(2,4-difluorophenoxy)aniline exhibits significant anticancer activity. It has been shown to inhibit specific signaling pathways that are crucial for tumor growth. In various assays, the compound demonstrated the ability to bind effectively to enzymes and receptors involved in cancer progression .

A study evaluating the compound's cytotoxicity against different cancer cell lines reported IC50 values ranging from 10 µM to 30 µM, indicating its potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity

In addition to its anticancer properties, 3-Bromo-4-(2,4-difluorophenoxy)aniline has shown antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of several bacterial strains, making it a candidate for further pharmacological exploration in treating infections .

The biological activity of 3-Bromo-4-(2,4-difluorophenoxy)aniline is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell proliferation and survival.

- Receptor Binding : It binds to specific receptors that modulate cell signaling pathways associated with tumor growth and immune responses .

- Cellular Uptake : Studies indicate that the compound can be actively transported across cell membranes, accumulating in cellular compartments where it exerts its effects .

Case Studies

- In Vitro Studies : A series of in vitro experiments demonstrated that 3-Bromo-4-(2,4-difluorophenoxy)aniline effectively reduced cell viability in human breast cancer cell lines by inducing apoptosis. The mechanism was linked to the activation of caspase pathways.

- Animal Models : In vivo studies using mouse models of cancer showed that administration of the compound led to significant tumor reduction compared to control groups. Dosage optimization revealed that lower doses (5 mg/kg) were effective without noticeable toxicity .

Q & A

Q. What are the established synthetic pathways for 3-Bromo-4-(2,4-difluorophenoxy)aniline, and how can reaction conditions be optimized?

A common approach involves nucleophilic aromatic substitution of a brominated aniline precursor with 2,4-difluorophenol. Key steps include:

- Substrate Preparation : Start with 4-amino-3-bromophenol or a brominated nitrobenzene derivative.

- Phenoxy Group Introduction : React with 2,4-difluorophenol under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours .

- pH Control : Maintain pH 4–6 to minimize side reactions and improve yield .

- Purification : Use steam distillation followed by solvent extraction (e.g., benzene) and reduced-pressure rectification .

Optimization Tips : Adjust reaction time, temperature, and stoichiometry of the phenol derivative to enhance regioselectivity.

Q. Which analytical techniques are critical for characterizing 3-Bromo-4-(2,4-difluorophenoxy)aniline?

- X-ray Crystallography : Resolve crystal structure using SHELXL for refinement, particularly for studying intermolecular interactions (e.g., hydrogen bonding involving the amine group) .

- NMR Spectroscopy : Use and NMR to confirm substituent positions and purity. The fluorine atoms in the phenoxy group produce distinct splitting patterns .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected ~300–310 g/mol based on analogs) .

- Elemental Analysis : Validate bromine and fluorine content via combustion analysis.

Advanced Research Questions

Q. How do electronic effects of bromine and fluorine substituents influence reactivity in cross-coupling reactions?

The bromine atom acts as a leaving group in Suzuki-Miyaura or Ullmann couplings, while fluorine substituents on the phenoxy ring modulate electron density:

- Steric Effects : The 2,4-difluorophenoxy group may hinder access to the bromine site, requiring bulky ligands (e.g., XPhos) to accelerate coupling .

- Electronic Effects : Fluorine’s electron-withdrawing nature enhances the electrophilicity of the adjacent carbon, facilitating nucleophilic attacks. Computational studies (DFT) can map charge distribution to predict reactive sites .

Methodological Insight : Compare reaction rates with analogs lacking fluorine substituents (e.g., 3-Bromo-4-phenoxyaniline) to isolate electronic contributions.

Q. How can contradictions in reported stability data for halogenated anilines be resolved?

Discrepancies often arise from:

- Decomposition Pathways : Under acidic or oxidative conditions, the amine group may degrade. For example, decomposition via aryl radical formation occurs with pentyl nitrite (see analog studies in ).

- Analytical Variability : Use standardized protocols (e.g., HPLC with UV detection at 254 nm) to quantify purity and stability across labs.

Resolution Strategy : Replicate experiments under controlled atmospheres (e.g., inert gas) and track degradation products via LC-MS.

Q. What strategies enable the use of 3-Bromo-4-(2,4-difluorophenoxy)aniline in structure-activity relationship (SAR) studies for drug discovery?

- Derivatization : Synthesize analogs via substitutions at the bromine site (e.g., introducing heterocycles or bioisosteres) .

- Biological Assays : Test inhibitory activity against kinases or proteases, leveraging the compound’s potential as a kinase inhibitor scaffold (similar to pharmacophores in ).

- Molecular Docking : Model interactions with target proteins (e.g., EGFR) using software like AutoDock Vina, focusing on halogen bonding with fluorine atoms .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on regioselectivity in bromination reactions of substituted anilines?

Conflicts may stem from:

- Substrate Purity : Trace impurities (e.g., residual solvents) can alter reaction pathways. Validate starting material purity via NMR .

- Catalyst Variability : Test different catalysts (e.g., CuBr vs. FeBr₃) to assess their impact on bromine positioning .

- Temperature Gradients : Small temperature fluctuations during bromination (e.g., 0–5°C vs. room temperature) may favor different intermediates.

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.